molecular formula C17H20O3 B13824806 (5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid

(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid

Katalognummer: B13824806
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: VOIFCTZBZXPLPQ-GKUGFIGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid is a complex organic compound characterized by its adamantane core structure, which is a highly stable and rigid polycyclic hydrocarbon. The presence of a hydroxyphenyl group and a carboxylic acid group attached to the adamantane core makes this compound unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the adamantane core, followed by functionalization to introduce the hydroxyphenyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenyl derivatives, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of (5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the adamantane core provides structural stability. These interactions can modulate biological pathways and lead to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adamantane: The parent hydrocarbon structure.

    1-aminoadamantane: Known for its antiviral properties.

    1,3-dehydroadamantane: An unsaturated derivative with unique reactivity.

Uniqueness

(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core with hydroxyphenyl and carboxylic acid groups, which imparts distinct chemical and biological properties not found in simpler adamantane derivatives.

Eigenschaften

Molekularformel

C17H20O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid

InChI

InChI=1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20)/t11-,12+,16?,17?

InChI-Schlüssel

VOIFCTZBZXPLPQ-GKUGFIGPSA-N

Isomerische SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.